molecular formula C7H4ClNO2S3 B12588387 6-Chloro-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione CAS No. 642442-13-5

6-Chloro-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione

Cat. No.: B12588387
CAS No.: 642442-13-5
M. Wt: 265.8 g/mol
InChI Key: FEFDYTPHKAOMEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. Compounds containing the 1,1-dioxo-1,4,2-benzodithiazine ring system have been synthesized since 1984 and have shown a wide range of biological activities, including antitumor, anti-HIV, antibacterial, and carbonic anhydrase inhibitory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione typically involves the reaction of isatoic anhydride with 3-(R2-amino)-1,4,2-benzodithiazine 1,1-dioxides . The reaction conditions often include the use of quantum chemical calculations to optimize the synthesis process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions derived from laboratory-scale experiments. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The chlorine atom can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzodithiazine derivatives .

Scientific Research Applications

6-Chloro-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

6-Chloro-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione can be compared with other similar compounds, such as:

    6-Chloro-1,1-dioxo-1,4,2-benzodithiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.

    2-Mercaptobenzenesulfonamides: These compounds have a similar sulfur-containing ring system and exhibit comparable biological activities.

    Spiro[4H-benzo[d][1,3,7]oxadiazocine-4,3′(2′H)-[1,4,2]benzodithiazine]-2,6(1H,5H)dione derivatives: These derivatives have a spiro structure and show unique biological properties

Properties

CAS No.

642442-13-5

Molecular Formula

C7H4ClNO2S3

Molecular Weight

265.8 g/mol

IUPAC Name

6-chloro-1,1-dioxo-1λ6,4,2-benzodithiazine-3-thione

InChI

InChI=1S/C7H4ClNO2S3/c8-4-1-2-6-5(3-4)13-7(12)9-14(6,10)11/h1-3H,(H,9,12)

InChI Key

FEFDYTPHKAOMEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=S)NS2(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.